molecular formula C12H15ClF3NO B1435513 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride CAS No. 1803604-11-6

3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride

Cat. No.: B1435513
CAS No.: 1803604-11-6
M. Wt: 281.7 g/mol
InChI Key: CJVAJJFUXSJCFG-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride: is a chemical compound with the molecular formula C12H15ClF3NO and a molecular weight of 281.70 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolan-3-amine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-(trifluoromethyl)benzyl chloride with oxirane to form the oxirane intermediate. This intermediate is then reacted with ammonia or an amine to yield the oxolan-3-amine derivative. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties, making it valuable in the development of novel compounds .

Biology: The compound is utilized in biological research to study the effects of trifluoromethylated amines on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, pharmaceuticals, and advanced materials .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylamine
  • 3-(Trifluoromethyl)benzylamine
  • 2-(Trifluoromethyl)phenylmethanol

Comparison: Compared to these similar compounds, 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride is unique due to the presence of the oxolan-3-amine moiety. This structural feature imparts distinct chemical and physical properties, such as increased solubility and reactivity, making it more versatile for various applications .

Properties

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]oxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-9(2-4-10)7-11(16)5-6-17-8-11;/h1-4H,5-8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVAJJFUXSJCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
Reactant of Route 2
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
Reactant of Route 3
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
Reactant of Route 4
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
Reactant of Route 5
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
Reactant of Route 6
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride

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